molecular formula C10H10ClN3O B13177844 4-Chloro-6-(1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde

4-Chloro-6-(1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde

Cat. No.: B13177844
M. Wt: 223.66 g/mol
InChI Key: ZBAJNYHLSNGXRT-UHFFFAOYSA-N
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Description

4-Chloro-6-(1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde is a heterocyclic compound with the molecular formula C10H10ClN3O. It is a derivative of pyrimidine, a six-membered ring structure containing nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde typically involves the reaction of 4-chloro-6-(1,2,3,6-tetrahydropyridin-1-yl)pyrimidine with appropriate aldehyde precursors under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which employs a palladium phosphine catalyst . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as sodium carbonate (Na2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The scalability of these reactions allows for the efficient production of the compound in significant quantities, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrimidine derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Chloro-6-(1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde include:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern on the pyrimidine ring, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C10H10ClN3O

Molecular Weight

223.66 g/mol

IUPAC Name

4-chloro-6-(3,6-dihydro-2H-pyridin-1-yl)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C10H10ClN3O/c11-9-8(6-15)10(13-7-12-9)14-4-2-1-3-5-14/h1-2,6-7H,3-5H2

InChI Key

ZBAJNYHLSNGXRT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC=C1)C2=C(C(=NC=N2)Cl)C=O

Origin of Product

United States

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